

Spectroscopic Profile of 6-Bromoindole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Bromoindole

Cat. No.: B116670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-bromoindole**, a crucial heterocyclic compound in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Core Spectroscopic Data

The spectroscopic data for **6-bromoindole** is summarized below, providing a quantitative snapshot of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **6-Bromoindole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.14	br s	-	N-H
7.53	s	-	H-7
7.49	d	8.4	H-4
7.21	dd	8.4, 1.7	H-5
7.17-7.15	m	-	H-2
6.53-6.51	m	-	H-3

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for **6-Bromoindole**

Chemical Shift (δ) ppm	Assignment
135.5	C-7a
125.1	C-3a
124.6	C-2
122.9	C-5
121.2	C-4
115.3	C-6
112.4	C-7
102.5	C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy

While a specific experimental peak list for **6-bromoindole** is not readily available in the public domain, the expected characteristic absorption bands based on its functional groups are

presented below.

Table 3: Characteristic IR Absorption Bands for **6-Bromoindole**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3300	N-H Stretch	Indole N-H
3100-3000	C-H Stretch	Aromatic C-H
1620-1580	C=C Stretch	Aromatic C=C
1470-1440	C=C Stretch	Aromatic C=C
800-700	C-H Bending	Aromatic C-H out-of-plane
700-500	C-Br Stretch	Aryl bromide

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **6-Bromoindole**

m/z	Relative Intensity	Assignment
197	High	[M+2] ⁺ (due to ⁸¹ Br isotope)
195	High	[M] ⁺ (due to ⁷⁹ Br isotope)
116	Moderate	[M-Br] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **6-bromoindole**, adapted from standard practices for organic compounds.

NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 5-10 mg of **6-bromoindole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 500 MHz NMR Spectrometer
 - Pulse Sequence: Standard single-pulse sequence
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-64 (signal averaging)
 - Temperature: 298 K
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 125 MHz NMR Spectrometer
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or more, depending on concentration)
 - Temperature: 298 K
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze peak multiplicities and coupling constants.

IR Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **6-bromoindole** onto the center of the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Acquisition and Processing:
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Collect the sample spectrum.
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the significant absorption bands.

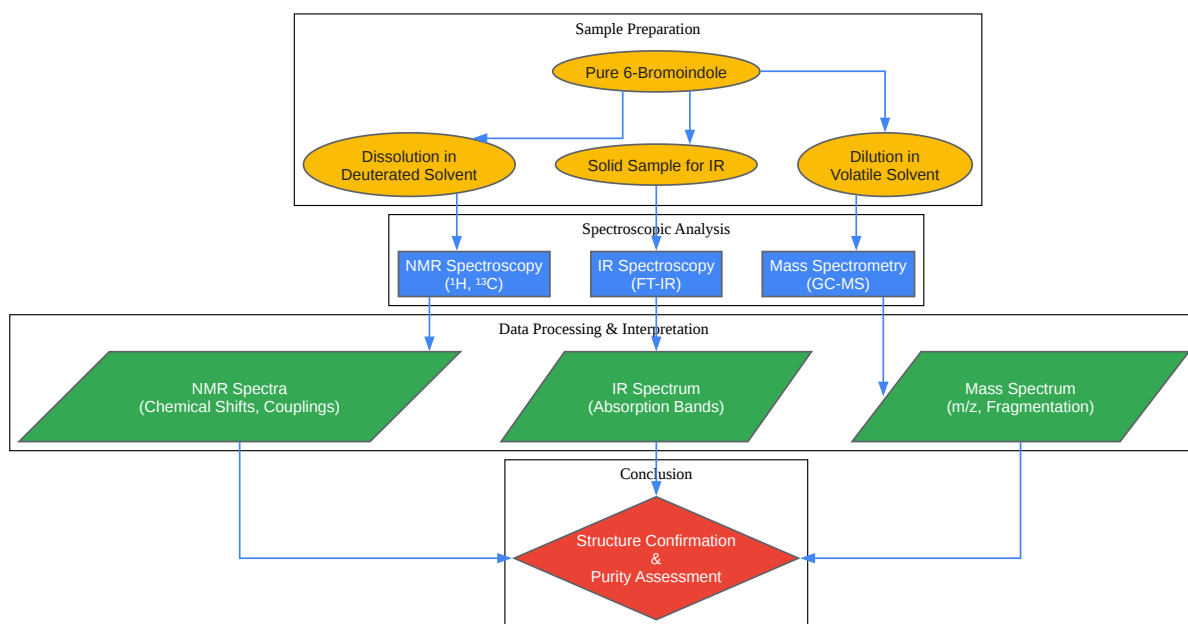
Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Preparation:
 - Prepare a dilute solution of **6-bromoindole** in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- Gas Chromatography (GC) Parameters:
 - GC System: Gas chromatograph coupled to a mass spectrometer.
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for several minutes.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

- Data Analysis:
 - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **6-bromoindole**.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak ($[M]^+$) and the $[M+2]^+$ isotopic peak, which is characteristic of a bromine-containing compound.
 - Analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **6-bromoindole**.



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Caption: General workflow for the spectroscopic analysis of **6-bromoindole**.

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